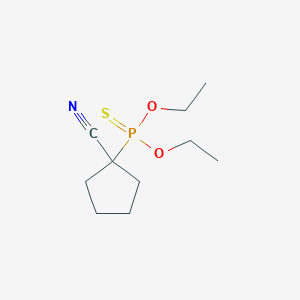
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
描述
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a small molecule that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用机制
The exact mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways. In cancer cells, it inhibits cell proliferation by inducing cell cycle arrest and apoptosis. In inflammation-related studies, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurodegenerative disease research, it reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis by activating caspase-3 and -9. In inflammation-related studies, it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, it reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as heme oxygenase-1 and superoxide dismutase.
实验室实验的优点和局限性
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule, making it easy to synthesize and modify. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases, making it a potential therapeutic candidate. However, there are also limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide in lab experiments. Its exact mechanism of action is not fully understood, and further studies are required to elucidate its effects fully. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
未来方向
There are several future directions for research related to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide. First, further studies are required to elucidate its exact mechanism of action and the pathways it affects. Second, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings. Third, studies are required to determine the optimal dosage and administration route for its potential therapeutic applications. Fourth, its potential applications in other fields such as infectious diseases and metabolic disorders need to be explored. Finally, further studies are required to develop more potent and selective analogs of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide for potential therapeutic use.
Conclusion:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a small molecule that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. Its exact mechanism of action is not fully understood, and further studies are required to elucidate its effects fully. Its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings. However, its potential therapeutic applications make it a promising candidate for further research.
合成方法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide can be synthesized through a multistep process. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with 4,5-dimethyl-2-mercapto-1,3-thiazole in the presence of a base. This reaction results in the formation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide as the final product. The purity of the compound can be increased through recrystallization and column chromatography.
科学研究应用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation-related studies have shown that the compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-9(2)20-14(15-8)16-13(17)11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUKSJCLEQSSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358595 | |
| Record name | ST088880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide | |
CAS RN |
353478-26-9 | |
| Record name | ST088880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5720993.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)

![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)
